(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound that belongs to the class of N-heterocyclic amines. These compounds are known for their significant roles in organic synthesis and drug discovery due to their diverse biological activities and chemical reactivity .
Preparation Methods
The synthesis of (Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves a multi-step process. One common method is the reductive amination of a pyrazole derivative with a butan-2-yl amine. This process can be carried out under solvent-free conditions, which simplifies the reaction and improves yield . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Condensation: It can react with aldehydes or ketones to form imines or enamines under appropriate conditions.
Scientific Research Applications
(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can be compared with other N-heterocyclic amines, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound also features a pyrazole ring and is used in similar applications.
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: Known for its cytotoxic activity, this compound is used in cancer research.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-5-8(2)12-9(3)10-6-11-13(4)7-10/h6-9,12H,5H2,1-4H3 |
InChI Key |
WJVCXZAYVZQJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.